1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 It features a cyclopropane ring substituted with a benzyloxy methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with benzyloxy methyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the benzyloxy methyl group is introduced to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The benzyloxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.
Scientific Research Applications
1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy methyl group and the cyclopropane ring may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Similar in structure but lacks the benzyloxy methyl group.
1-Phenylcyclopropanecarboxylic acid: Features a phenyl group instead of a benzyloxy methyl group.
Uniqueness
1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of the benzyloxy methyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)12(6-7-12)9-15-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGBZERSMBJZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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